molecular formula C10H8NNaO3S B1356320 Sodium 8-quinaldinesulfonate CAS No. 83848-52-6

Sodium 8-quinaldinesulfonate

Cat. No.: B1356320
CAS No.: 83848-52-6
M. Wt: 245.23 g/mol
InChI Key: ZIXCCMTUQLRGDC-UHFFFAOYSA-M
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Description

Sodium 8-quinaldinesulfonate is an organic compound with the molecular formula C10H8NO3S.Na and a molecular weight of 245.23 g/mol. It is a versatile compound extensively studied for its various properties and applications in science and industry. This compound is known for its stability and solubility in water, making it useful in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 8-quinaldinesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of 8-quinaldine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 8-quinaldine is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 8-quinaldinesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinaldine derivatives.

Scientific Research Applications

Sodium 8-quinaldinesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It serves as a fluorescent probe in biological assays and imaging studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 8-quinaldinesulfonate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, making it useful in both research and industrial applications.

Comparison with Similar Compounds

    Quinolone: A versatile therapeutic compound class known for its antimicrobial properties.

    Quinoline: An essential heterocyclic compound with applications in drug discovery and industrial chemistry.

Comparison: Sodium 8-quinaldinesulfonate is unique due to its sulfonate group, which imparts distinct chemical properties compared to other quinoline and quinolone derivatives. This makes it particularly useful in applications requiring high solubility and stability in aqueous solutions.

Properties

IUPAC Name

sodium;2-methylquinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXCCMTUQLRGDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83848-52-6
Record name Sodium 8-quinaldinesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083848526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium 2-methylquinoline-8-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 8-QUINALDINESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3OZJ90I5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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